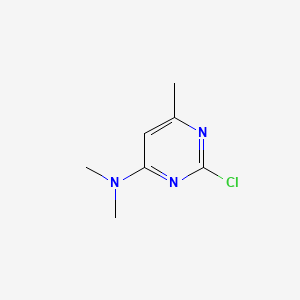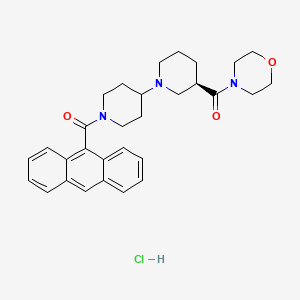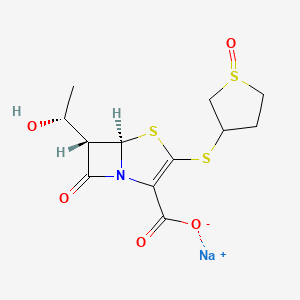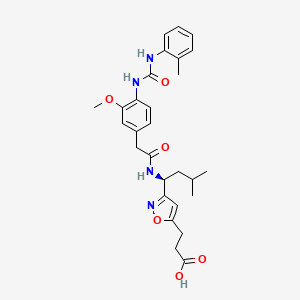
Crimidine
Descripción general
Descripción
Crimidine is a convulsant poison that was originally used as a rodenticide . It is a brown waxy solid or colorless crystal . It was originally produced in the 1940s by the conglomerate, IG Farben .
Molecular Structure Analysis
Crimidine has a molecular formula of C7H10ClN3 and a molecular weight of 171.63 . It contains a pyrimidine ring, which is also present in Vitamin B6 .
Chemical Reactions Analysis
Crimidine does not rapidly react with air or water . It neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical And Chemical Properties Analysis
Crimidine is a brown waxy solid or colorless crystal . It does not rapidly react with air or water . It is super toxic with a probable oral lethal dose in humans of less than 5 mg/kg .
Aplicaciones Científicas De Investigación
Rodenticide Research
Crimidine: was historically used as a rodenticide due to its convulsant properties . Although it is now obsolete and no longer manufactured, research into its mode of action as a pyridoxine antagonist continues to provide insights into rodent pest control mechanisms. This research helps in understanding how similar compounds can be developed and regulated.
Environmental Impact Studies
Crimidine’s high solubility in water and volatility raise concerns about its potential to leach into groundwater . Studies on its environmental fate are crucial for developing guidelines for the safe disposal of such compounds and for assessing the risk of contamination in ecosystems where it was previously used.
Toxicology and Safety Assessments
The acute toxicity of Crimidine to mammals and birds has been well-documented, with an LD50 of 5 mg/kg, indicating its high toxicity . Ongoing toxicological studies are essential for establishing safety protocols and treatment strategies for accidental poisoning in non-target species, including humans.
Neurological Research
Crimidine acts as a neurotoxicant by inhibiting vitamin B6, which is vital for carbohydrate and amino acid metabolism . Research into its neurological effects can contribute to a broader understanding of neurotoxic substances and the development of antidotes or protective agents against such neurotoxins.
Pesticide Regulation and Policy Development
Given its historical use and the subsequent regulatory changes, Crimidine serves as a case study for pesticide regulation policies . Analysis of its regulatory journey informs current policy development, ensuring that new pesticides are introduced with appropriate safety measures and usage guidelines.
Synthetic Chemistry and Compound Design
Crimidine’s chemical structure and synthesis process offer a template for the design of new compounds with similar or improved properties . Research in this area focuses on creating more effective and safer rodenticides by altering the molecular structure to reduce environmental impact and toxicity to non-target organisms.
Mecanismo De Acción
Target of Action
Crimidine primarily targets two key components in the body: Vitamin B6 and Acetylcholinesterase .
Vitamin B6 plays a crucial role in the metabolism of carbohydrates and amino acids, while acetylcholinesterase is an essential enzyme involved in neurotransmission, particularly in the termination of synaptic transmission by hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
Crimidine is a highly reactive compound that inhibits Vitamin B6 due to the presence of a pyrimidine ring in both compounds . The exact mechanism of how crimidine antagonizes vitamin b6 is still unknown .
In addition to Vitamin B6, crimidine also has a deactivating effect on acetylcholinesterase . The serine residue, which is part of the acetylcholinesterase, acts as a nucleophile and eventually replaces the C-Cl bond present in crimidine .
Biochemical Pathways
The primary biochemical pathway affected by crimidine is the metabolism of carbohydrates and amino acids, which is regulated by Vitamin B6 . By inhibiting Vitamin B6, crimidine disrupts these metabolic pathways .
Moreover, by deactivating acetylcholinesterase, crimidine disrupts the normal functioning of neurotransmission, leading to potential neurological effects .
Action Environment
Crimidine is highly soluble in water and highly volatile . Given the opportunity, it may leach into groundwater . Due to its lack of use and purpose, this is unlikely . It is also expected to be persistent in soil or water
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N,N,6-trimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5-4-6(11(2)3)10-7(8)9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIUPFPIEBPYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Record name | CRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041800 | |
| Record name | Crimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crimidine appears as brown waxy solid or colorless crystals. Used as a rodenticide. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless solid; Commercial product is brown and waxy; [HSDB] Colorless odorless crystalline solid; [MSDSonline] | |
| Record name | CRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Crimidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4533 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
284 to 297 °F at 4 mmHg (EPA, 1998), 140-147 °C at 4 mm Hg | |
| Record name | CRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CRIMIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethanol, In water, 9.4 g/L at 20 °C, Readily soluble in dichloromethane, 2-propanol, toluene, Soluble in most common organic solvents, eg acetone, benzene, chloroform, diethyl ether, ethanol. Soluble in dilute acids. | |
| Record name | CRIMIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Less than 10-5 at 68F (EPA, 1998), 0.02 [mmHg] | |
| Record name | CRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Crimidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4533 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Crimidine is a rapidly acting convulsant pyridoxine antagonist ..., In an attempt to elucidate the mechanism of the convulsive action of Castrix, the effects of Castrix and its analogs on several enzymes, their convulsive effects in mice, and the influence of other compounds on the convulsive effects of Castrix were investigated. At high concentrations in vitro, Castrix inhibited the activities of mouse brain pyridoxal kinase, glutamic decarboxylase, and acetylcholinesterase. The activities of these enzymes were not significantly altered by Castrix in vivo. Several structural analogs of Castrix displayed similar convulsive activity in mice. The elimination of chlorine from Castrix changed the mode of convulsive action, and the convulsions in this case could not be prevented by administration of vitamin B6. Replacing the 4-dimethylamino group of Castrix with an amino group eliminated the convulsive action but gave a depressive action. The mechanism by which Castrix competes with vitamin B6 was not found, since other vitamin B6 antagonists (e.g., toxopyrimidine) protected against the convulsive action of Castrix. ..., Pyrimidinamine rodenticide | |
| Record name | CRIMIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Inactive waxy 4-chloro-2-dimethylamino isomer | |
| Record name | CRIMIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Crimidine | |
Color/Form |
Colorless crystals | |
CAS RN |
535-89-7 | |
| Record name | CRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Crimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crimidine [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CRIMIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Crimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34R2923T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CRIMIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
189 °F (EPA, 1998), 87 °C, Brown waxy solid; mp: 87 °C /commercial crimidine/, MP: 218 °C /Crimidine hydrochloride/, MP: 146 °C /Crimidine picrate/ | |
| Record name | CRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CRIMIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Crimidine and how does it work?
A1: Crimidine (2-chloro-4-(dimethylamino)-6-methylpyrimidine) is a synthetic rodenticide that acts as a neurotoxin. [, , ] While its exact mechanism of action is not fully elucidated, it is known to cause convulsions and hypertonic coma. [, ] It is suggested that Crimidine interferes with the central nervous system, potentially impacting neurotransmitter function. [, ]
Q2: What is the structural characterization of Crimidine?
A2:
Molecular Formula: C7H10ClN3 []* Molecular Weight:* 171.64 g/mol [] Spectroscopic data can be found in specific research literature focusing on analytical methods for Crimidine detection. [, ]
Q3: How stable is Crimidine in the environment?
A3: While research on Crimidine's environmental persistence is limited, it was detected in water and sediment samples near a municipal dumping site in Abidjan, Ivory Coast. [] The study suggests potential risks to aquatic organisms and raises concerns about its illegal use and disposal. [] Another study highlighted its potential hazards to scavengers. []
Q4: Is there any research on age-related susceptibility to Crimidine in rodents?
A4: Yes, a review on age as a factor in rodent susceptibility to rodenticides suggests that age can influence the effectiveness of Crimidine. [] This highlights the need to consider age-specific toxicity tests in laboratory and field settings for more accurate assessments. []
Q5: How effective is Crimidine as a rodenticide compared to other options?
A5: Studies comparing Crimidine's efficacy with other rodenticides show varying results.
* One study found Crimidine (Kastrix bait) to be effective against Microtus agrestis but not Arvicola terrestris. [] In the same study, Brodifacoum (Klerat bait) proved more effective against both rodent species. []* Research investigating circadian changes in susceptibility to rodenticides revealed that Crimidine's efficacy in golden hamsters varied depending on the time of day. []
Q6: What analytical methods are used to detect and quantify Crimidine?
A7: Several analytical techniques have been employed for Crimidine analysis:* HPLC (High-Performance Liquid Chromatography): Used to determine Crimidine levels in serum samples from a poisoning case, highlighting its application in clinical toxicology. [, ]* HPLC coupled with UV/Visible detector: Utilized to quantify Crimidine residues in pineapple juice, demonstrating its relevance in food safety. []* GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): Applied to determine Crimidine in food matrices like drinking water, vinegar, and soy sauce. [] * HPTLC (High-Performance Thin-Layer Chromatography): Described as a rapid and sensitive method for detecting Crimidine in biological samples like dog serum and stomach content. []* Thin-Layer Chromatography: Used to identify Crimidine in the stomach contents of animals experimentally poisoned with Castrix. []
Q7: Has Crimidine been detected in food products?
A8: Yes, a study investigating pesticide residues in pineapple juice in Abidjan, Cote d'Ivoire, detected Crimidine in some samples. [] This finding raises concerns about potential food contamination and the need for stricter regulatory measures. []
Q8: Is Crimidine toxic to non-target species?
A9: Research suggests that Crimidine can pose risks to non-target species. * One study highlighted the potential hazards of Crimidine to scavengers. [] * Another study investigated its toxicity to aquatic animals, including carp, tench, and aquatic invertebrates. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1669536.png)
![2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol](/img/structure/B1669537.png)
![1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B1669538.png)







![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1669553.png)